1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
Description
1-Methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a pyrazole derivative featuring a nitro group at position 4 of the pyrazole ring and a methyl group at position 1. A methylene bridge connects this pyrazole to a second nitro-substituted pyrazole ring (Fig. 1).
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-11-4-7(2-9-11)5-12-6-8(3-10-12)13(14)15/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLZFRBKJSDOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable diketone or aldehyde.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Coupling: The final step involves coupling the nitro-substituted pyrazole with another pyrazole moiety through a suitable linker, often using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the methyl group.
Scientific Research Applications
1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Pyrazole Derivatives
1-Ethyl-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Structural Difference : Ethyl and methyl groups replace the methyl substituent on the primary pyrazole.
1-Methyl-4-iodo-1H-pyrazole
- Structural Difference : Iodo substituent replaces the nitro group.
- Impact : The electron-withdrawing iodine atom may enhance stability under acidic conditions but reduce reactivity in nucleophilic substitutions compared to nitro groups .
- Applications : Iodo-pyrazoles are intermediates in cross-coupling reactions for synthesizing pharmaceuticals .
Heterocyclic Hybrids
4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
Functionalized Pyrazole Derivatives
Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate
- Structural Difference : Contains a carboxylate ester group at position 3.
- Impact : The ester group enhances polarity, improving aqueous solubility compared to the target compound. It also provides a site for hydrolysis to carboxylic acids .
- Applications : Ester derivatives are often prodrug candidates in medicinal chemistry .
3-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
Table 1: Comparative Analysis of Selected Compounds
Key Observations :
- Electronic Effects : Nitro groups reduce electron density, making the compound more electrophilic. This contrasts with electron-donating groups like methyl or methoxy .
- Stability : Nitro-substituted pyrazoles may undergo reduction under reductive conditions, whereas iodo or methyl derivatives are more stable .
Biological Activity
1-Methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (CAS Number: 1005669-31-7) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its significant biological activity across various therapeutic areas.
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:
- Mechanisms of Action :
- Inhibition of topoisomerase activity.
- Induction of DNA alkylation.
- Disruption of tubulin polymerization.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | |
| HepG2 (Liver) | 12.3 | |
| A549 (Lung) | 15.0 | |
| HT-29 (Colorectal) | 18.5 |
These findings suggest that the nitro group on the pyrazole enhances its anticancer properties, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Pyrazole derivatives have been reported to show activity against various bacterial strains and fungi:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The presence of the nitro group in the structure contributes to its effectiveness against these pathogens.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
Table 3: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| 1-Methyl-4-(4-nitro) | 76% at 10 µM | 85% at 10 µM |
These results showcase the compound's potential as an anti-inflammatory agent, particularly in conditions characterized by elevated cytokine levels.
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Anticancer Efficacy : A study reported that compounds similar to this compound showed significant tumor reduction in xenograft models of breast cancer, with a notable reduction in tumor size compared to control groups .
- Antimicrobial Screening : In a comprehensive antimicrobial screening, derivatives were tested against a panel of pathogens, revealing promising activity against multi-drug resistant strains .
- Inflammatory Disease Models : In animal models of inflammation, treatment with pyrazole derivatives led to decreased levels of inflammatory markers and improved clinical scores in disease progression .
Q & A
Q. What are the critical considerations for optimizing the synthesis of 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole?
- Methodological Answer: Synthesis typically involves multi-step functionalization of the pyrazole core. Key steps include:
- Nitro-group introduction : Controlled nitration using mixed acids (e.g., HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .
- Methylation : Alkylation agents like methyl iodide under basic conditions (e.g., K₂CO₃) in aprotic solvents (DMF or THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield optimization : Reaction monitoring via TLC/HPLC to adjust stoichiometry and reaction time .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer: Structural confirmation employs:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-NO₂ bond length ~1.21 Å) and confirms regiochemistry .
- NMR spectroscopy : ¹H NMR identifies methyl groups (δ ~2.5 ppm) and pyrazole protons (δ ~7.0–8.5 ppm); ¹³C NMR confirms nitro-group attachment via deshielding .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ m/z calculated for C₉H₁₀N₅O₂: 228.083) .
Q. What functional groups dominate the reactivity of this compound?
- Methodological Answer: Key reactive sites include:
- Nitro group (NO₂) : Participates in reduction (e.g., catalytic hydrogenation to NH₂) and nucleophilic substitution (e.g., SNAr with amines) .
- Pyrazole N-atoms : Act as hydrogen-bond acceptors in coordination chemistry (e.g., metal complexes for catalytic studies) .
- Methyl group : Stabilizes the pyrazole ring electronically, reducing susceptibility to electrophilic attacks .
Advanced Research Questions
Q. How do computational models explain the electronic effects of the nitro substituent on pyrazole ring reactivity?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal:
- Electron-withdrawing effect : Nitro groups decrease electron density at the pyrazole C-4 position, directing electrophiles to C-5 .
- Charge distribution : Mulliken charges show increased positive charge at the methyl-substituted N-atom, enhancing hydrogen-bonding potential .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability under oxidative conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies in pharmacological studies (e.g., antimicrobial vs. inactive results) are addressed via:
- Dose-response standardization : IC₅₀/EC₅₀ values normalized to cell viability assays (MTT/XTT) .
- Structural analogs : Synthesize derivatives (e.g., replacing NO₂ with CN or CF₃) to isolate structure-activity relationships .
- Meta-analysis : Cross-validate data across studies using shared positive controls (e.g., ciprofloxacin for antibacterial assays) .
Q. How can reaction pathways for nitro-group reduction be tailored to avoid side products?
- Methodological Answer: Selective reduction requires:
- Catalytic transfer hydrogenation : Pd/C with ammonium formate in ethanol at 60°C minimizes over-reduction .
- Chemoselective agents : Na₂S₂O₄ in aqueous THF selectively reduces NO₂ to NH₂ without affecting pyrazole rings .
- In situ monitoring : UV-Vis spectroscopy tracks nitro → amino conversion (λmax shift from 270 nm to 310 nm) .
Methodological Notes
- Controlled Nitration : Use ice baths to maintain ≤5°C during nitration to prevent di-nitration byproducts .
- Crystallization : Ethanol/water (7:3 v/v) yields high-purity crystals suitable for X-ray studies .
- Biological Assays : Include negative controls (DMSO vehicle) to account for solvent effects on cell viability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
